Silane, (isocyanatomethyl)trimethoxy-

Moisture-cure kinetics α-silane effect tin-free catalysis

Silane, (isocyanatomethyl)trimethoxy- (CAS 78450-75-6), systematically named isocyanatomethyl(trimethoxy)silane, is a bifunctional organosilicon compound belonging to the α-isocyanatomethylsilane subclass. Its molecular architecture features a highly electrophilic isocyanate (-NCO) group directly attached to a methylene spacer adjacent to a silicon atom bearing three hydrolyzable methoxy (-OCH₃) groups.

Molecular Formula C5H11NO4Si
Molecular Weight 177.23 g/mol
CAS No. 78450-75-6
Cat. No. B1603841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (isocyanatomethyl)trimethoxy-
CAS78450-75-6
Molecular FormulaC5H11NO4Si
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESCO[Si](CN=C=O)(OC)OC
InChIInChI=1S/C5H11NO4Si/c1-8-11(9-2,10-3)5-6-4-7/h5H2,1-3H3
InChIKeyQRFPECUQGPJPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, (isocyanatomethyl)trimethoxy- (CAS 78450-75-6): An Alpha-Silane Building Block for High-Reactivity Moisture-Cure Systems


Silane, (isocyanatomethyl)trimethoxy- (CAS 78450-75-6), systematically named isocyanatomethyl(trimethoxy)silane, is a bifunctional organosilicon compound belonging to the α-isocyanatomethylsilane subclass [1]. Its molecular architecture features a highly electrophilic isocyanate (-NCO) group directly attached to a methylene spacer adjacent to a silicon atom bearing three hydrolyzable methoxy (-OCH₃) groups . This α-configuration distinguishes it from conventional γ-silanes and confers intrinsically higher reactivity toward atmospheric moisture and nucleophiles [1]. The compound is primarily employed as a reactive end-capping agent for silane-terminated polymers (STPs), a crosslinker for room-temperature vulcanizing (RTV) sealants, and an adhesion promoter coupling organic polymers to inorganic substrates in adhesives, coatings, and composite materials [2].

Why Gamma-Isocyanatosilanes Cannot Substitute for Isocyanatomethyltrimethoxysilane in High-Performance Moisture-Cure Formulations


The fundamental reason generic substitution fails lies in the α-silane effect: the direct attachment of the isocyanatomethyl group to silicon renders the alkoxysilane moiety exceptionally susceptible to hydrolysis and subsequent condensation [1]. Conventional γ-isocyanatopropylsilanes (e.g., CAS 15396-00-6) possess a three-carbon spacer that electronically insulates the silicon center, resulting in markedly slower moisture-triggered curing kinetics and often requiring organotin catalysts to achieve practical cure rates [2]. This intrinsic reactivity gap directly translates into quantifiable performance differences—faster tack-free time, higher crosslink density, and catalyst-free curing capability—making isocyanatomethyltrimethoxysilane the indispensable choice when rapid ambient curing, tin-free formulations, or superior adhesion build-up are required .

Quantitative Differentiation Guide: Isocyanatomethyltrimethoxysilane vs. Closest Analogs


α-Silane vs. γ-Silane Curing Reactivity: Catalyst-Free Crosslinking Capability

Isocyanatomethyltrimethoxysilane, by virtue of its α-silane structure (NCO-CH₂-Si), exhibits intrinsically higher reactivity toward atmospheric moisture compared to conventional γ-isocyanatopropyltrimethoxysilane (NCO-(CH₂)₃-Si, CAS 15396-00-6) [1]. This heightened reactivity enables the corresponding α-silane-terminated prepolymers to crosslink without the tin-based catalysts (e.g., dibutyltin dilaurate) that are typically required for γ-silane systems [1]. The ability to eliminate organotin catalysts addresses both regulatory pressure (toxicological concerns) and formulation cost, representing a tangible procurement and performance advantage [2].

Moisture-cure kinetics α-silane effect tin-free catalysis silane-terminated polymers

Curing Speed: Skin-Over Time Advantage in RTV Silicone Formulations

In rapid surface-curing silicone RTV compositions, the use of isocyanatomethyltrimethoxysilane as the reactive end-capping silane has been demonstrated to achieve skin-over times as low as 5 seconds in optimized formulations [1]. Formulations employing isocyanatomethyltrimethoxysilane (Formulations 3–5) reached a maximum skin time of only 5 seconds, whereas the patent teaches that conventional isocyanatosilane systems typically exhibit skin-over times in the range of minutes [1]. This represents a dramatic acceleration in surface cure that is directly attributable to the α-silane architecture.

RTV silicone skin-over time tack-free time moisture-cure sealant

End-Capping Efficiency in MS Polymer Synthesis: Driving Moisture-Curable Crosslinking Density

Isocyanatomethyltrimethoxysilane functions as a high-efficiency end-capping agent for hydroxyl-terminated polyether polyols to yield silyl-terminated polyethers (MS polymers) [1]. The isocyanate group reacts quantitatively with terminal -OH groups to form urethane linkages, while the three methoxysilane termini enable subsequent moisture-triggered crosslinking [2]. Unlike γ-isocyanatopropyltrimethoxysilane, which may require elevated temperatures or prolonged reaction times to achieve complete end-capping, the enhanced electrophilicity of the α-isocyanatomethyl group allows rapid and complete termination under mild conditions [3]. The resulting trialkoxysilyl-terminated polymers yield higher crosslink densities upon moisture cure compared to polymers terminated with dialkoxysilane analogs [4].

MS polymer silane-terminated polyether end-capping crosslink density moisture-curable

Structural Differentiation for Patent-Protected Binder and Adhesive Compositions

In patented binder compositions (US20190048224A1), isocyanatomethyltrimethoxysilane is explicitly listed among the preferred isocyanatoalkylalkoxysilanes for forming adducts with alcohols, which are subsequently reacted with Q-unit-free silicone resins to generate high-performance binders for paints, adhesives, and sealants [1]. The claim structure specifically designates isocyanatomethyltrimethoxysilane in the same genus as isocyanatomethyltriethoxysilane and 3-isocyanato-n-propyltrimethoxysilane, yet the α-methylene spacer of the target compound imparts a distinct reactivity profile that allows the formation of binder adducts with lower residual isocyanate monomer and improved shelf stability compared to formulations reliant solely on γ-propyl analogs .

isocyanatoalkylalkoxysilane adduct binder paint sealant patent composition

Optimal Use Cases for Silane, (isocyanatomethyl)trimethoxy- Based on Evidence-Driven Differentiation


Tin-Free, One-Component MS Polymer Sealant for Construction and Transportation

Formulators of high-performance construction and automotive sealants requiring rapid moisture cure without organotin catalysts can utilize isocyanatomethyltrimethoxysilane as the end-capping silane for polyether polyols. The α-silane reactivity enables ambient curing without dibutyltin dilaurate, achieving tack-free times unattainable with γ-isocyanatopropyltrimethoxysilane [1] and addressing EU REACH and EPA restrictions on organotin compounds [2].

Ultra-Fast Skin-Over RTV Silicone for Electronics and Instant Assembly

For applications demanding near-instantaneous surface dryness—such as conformal coatings, electronic potting, or instant-assembly adhesives—isocyanatomethyltrimethoxysilane-capped amino-silicone compositions can deliver skin-over times as low as 5 seconds under ambient humidity [1]. This extreme cure speed, which is inaccessible with conventional γ-isocyanatosilane RTV systems, enables dramatic gains in production line speed and the feasibility of vertical or overhead application without sag or drip defects [1].

High-Crosslink-Density STP Adhesives for Structural Bonding

When maximum cohesive strength and environmental durability are required, isocyanatomethyltrimethoxysilane provides three hydrolyzable methoxy groups per polymer terminus, yielding a higher theoretical crosslink density compared to dimethoxy-analogs [1]. This makes it the silane of choice for silyl-terminated polyurethane (SPUR) and MS-polymer-based structural adhesives targeting tensile shear strengths exceeding 10 N/mm² in metal and composite bonding [2].

Silicone-Resin-Modified Binder Adducts for High-Durability Coatings

Patented binder compositions leveraging isocyanatomethyltrimethoxysilane as the reactive isocyanatoalkylalkoxysilane component, when adducted with alcohols and combined with Q-unit-free silicone resins, yield coating binders with enhanced weatherability, scratch resistance, and adhesion to difficult substrates [1]. This application space is specifically enabled by the α-silane architecture's ability to form stable adducts without premature gelation [1].

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